molecular formula C12H18O7 B13894378 4-Ethoxy-4-oxobutanoic anhydride

4-Ethoxy-4-oxobutanoic anhydride

Cat. No.: B13894378
M. Wt: 274.27 g/mol
InChI Key: RTIAVRVBBNQZIU-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobutanoic anhydride is a chemical compound with the molecular formula C12H18O7 and is recognized as a derivative of succinic acid . As an anhydride, it is expected to serve as a versatile synthetic intermediate and acylating agent in advanced organic synthesis and medicinal chemistry research. This bifunctional nature makes it a valuable building block for the design and synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Researchers can utilize this reagent to introduce a succinyl moiety into target molecules. The compound must be stored according to safety guidelines and handled with appropriate precautions. 4-Ethoxy-4-oxobutanoic anhydride is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

4-O-(4-ethoxy-4-oxobutanoyl) 1-O-ethyl butanedioate

InChI

InChI=1S/C12H18O7/c1-3-17-9(13)5-7-11(15)19-12(16)8-6-10(14)18-4-2/h3-8H2,1-2H3

InChI Key

RTIAVRVBBNQZIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)OC(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Esterification of 4-Oxobutanoic Acid with Ethanol

One of the primary synthetic routes involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux to ensure complete conversion of the acid to the corresponding ethyl ester intermediate, which subsequently undergoes dehydration to form the anhydride.

Parameter Conditions Notes
Reactants 4-Oxobutanoic acid, Ethanol Molar ratio optimized for esterification
Catalyst Concentrated sulfuric acid Strong acid to catalyze esterification
Temperature Reflux (~78 °C) Ensures complete reaction
Reaction Time Several hours (varies by scale) Monitored for completion
Work-up Removal of water, purification Isolation of anhydride form

This method is straightforward and widely used for laboratory-scale synthesis, providing good yields of the ethoxy-substituted anhydride.

Conversion of 4-Oxobutanoic Acid to Anhydride Using Acetic Anhydride

An alternative approach utilizes acetic anhydride as a dehydrating agent to convert 4-oxobutanoic acid directly into its anhydride form. This reaction typically requires elevated temperatures to facilitate water removal and drive the equilibrium toward anhydride formation.

Parameter Conditions Notes
Reactants 4-Oxobutanoic acid, Acetic anhydride Acetic anhydride acts as both reagent and dehydrating agent
Temperature Elevated (often 80–120 °C) Promotes dehydration
Reaction Time 1–4 hours Dependent on scale and desired yield
Catalyst Sometimes acid catalysts (e.g., pyridine) To enhance reaction rate
Work-up Removal of excess reagents, purification Isolation of 4-ethoxy-4-oxobutanoic anhydride

This method is advantageous for industrial applications due to its efficiency and scalability.

Industrial Continuous Flow Processes

In industrial settings, continuous flow synthesis is employed to enhance efficiency, yield, and safety. Continuous flow reactors allow precise control of temperature, reaction time, and mixing, which optimizes the production of 4-ethoxy-4-oxobutanoic anhydride. Catalytic systems may be optimized to reduce by-products and energy consumption.

Feature Description Benefits
Reactor Type Continuous flow reactor Enhanced control, scalability
Catalysts Strong acid catalysts or Lewis acids Improved reaction rates and selectivity
Reaction Monitoring Inline spectroscopy or chromatography Real-time quality control
Product Isolation Continuous extraction and purification High purity, reduced waste

This approach is preferred for large-scale manufacturing.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Products/Outcomes
Esterification 4-Oxobutanoic acid + Ethanol + H2SO4 reflux Ethyl ester intermediate
Dehydration Acetic anhydride, heat 4-Ethoxy-4-oxobutanoic anhydride
Lewis Acid Catalysis Aluminum chloride, dichlorobenzene solvent Enhanced selectivity and yield in related systems

Lewis acid catalysis, such as with aluminum chloride, is notable in related Friedel–Crafts acylation reactions involving succinic anhydride derivatives, suggesting potential catalytic strategies for anhydride synthesis.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Scale Suitability Notes
Esterification with Ethanol 4-Oxobutanoic acid, Ethanol, H2SO4 Reflux, several hours High Lab-scale Straightforward, classical
Dehydration with Acetic Anhydride 4-Oxobutanoic acid, Acetic anhydride Elevated temperature (80–120 °C) High Industrial and lab-scale Efficient for anhydride formation
Continuous Flow Industrial Process Catalysts, optimized conditions Controlled temperature and flow Very High Industrial Scalable, efficient
Related Ester Formation (Pyridine reflux) Succinic anhydride, ethylene glycol, pyridine Reflux, 16 h 95 Lab-scale Demonstrates esterification principles

Summary of Research Findings

  • The preparation of 4-ethoxy-4-oxobutanoic anhydride primarily relies on esterification of 4-oxobutanoic acid with ethanol, followed by dehydration to form the anhydride.
  • Acetic anhydride serves as an effective dehydrating agent for direct conversion of the acid to the anhydride, especially under elevated temperatures.
  • Industrial synthesis benefits from continuous flow processes and Lewis acid catalysis for improved yield and scalability.
  • Related synthetic strategies involving succinic anhydride and alcohols under reflux with pyridine provide insight into esterification and anhydride formation chemistry.
  • Lewis acid catalysts such as aluminum chloride have been demonstrated to facilitate high-yield reactions in related compounds, suggesting potential utility in anhydride synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-oxobutanoic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-4-hydroxybutanoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-4-oxobutanoic anhydride is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a molecular weight of approximately 146.14 g/mol . It is a fatty acid ester, characterized as a carboxylic ester derivative of a fatty acid, featuring an ethoxy group and a keto group on a butanoic acid backbone .

Applications

  • Organic Synthesis and Medicinal Chemistry: Due to the presence of the ethoxy group, 4-Ethoxy-4-oxobutanoic anhydride can be applied in organic synthesis and medicinal chemistry due to its reactivity.
  • Preparation of Acrylic Acid Derivatives: 4-Ethoxy-4-oxobutylzinc bromide, derived from 4-Ethoxy-4-oxobutanoic anhydride, can be used as an intermediate in key synthetic steps for preparing acrylic acid derivatives, such as EP3 receptor antagonists .
  • Synthesis of Multi-Substituted Haloalkenes: 4-Ethoxy-4-oxobutylzinc bromide can also be used as a substrate in synthesizing multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction .
  • Metabolomic Studies: 4-Ethoxy-4-oxobutanoic acid, closely related to the anhydride, is found in human saliva, suggesting its involvement in metabolic pathways. It can be analyzed using solid-phase extraction techniques combined with GC-MS/MS and GC×GC/TOF-MS to study volatile aroma profiles in substances like wine .

Further Research

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobutanoic anhydride involves its reactivity with nucleophiles and electrophiles. The ethoxy group and the ketone functional group are key sites for chemical reactions. In biological systems, the compound may undergo enzymatic hydrolysis to release 4-oxobutanoic acid and ethanol, which can then participate in further metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

4-Chloro-4-oxobutanoic Acid

Structural Differences: Replaces the ethoxy group with a chlorine atom. Reactivity: The electron-withdrawing chlorine increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions compared to the ethoxy variant. Applications: Primarily serves as an intermediate in pharmaceutical synthesis. Nomenclature: Named using IUPAC binary nomenclature rules, as exemplified in .

Methylsuccinic Anhydride (CAS 4100-85-5)

Structural Differences : Features a methyl group (-CH₃) on the succinic anhydride backbone.
Physical Properties :

Property Value
Molecular Formula C₅H₆O₃
Boiling Point 238°C
Appearance Colorless to pale yellow liquid
Purity ≥93%

Applications : Used in polymer modification and specialty chemical synthesis .

Succinic Anhydride

Structural Differences : Lacks substituents on the butanedioic anhydride backbone.
Synthesis : Produced via dehydration of succinic acid or catalytic hydrogenation of maleic anhydride, the latter being cost-effective and energy-efficient .
Applications : Key raw material for resins, plasticizers, and biodegradable polymers.

Comparison with Industrial Anhydrides

Phthalic Anhydride

Structural Differences : Aromatic dicarboxylic anhydride derived from o-xylene oxidation.
Reactivity : Undergoes hydrolysis to phthalic acid and participates in electrophilic substitutions due to its aromatic ring.
Applications :

  • Primary component in phthalate plasticizers (e.g., PVC production).
  • Alkyd resin synthesis for coatings and adhesives .

Acetic Anhydride

Structural Differences : Simplest carboxylic anhydride, with two acetyl groups.
Reactivity : Highly reactive in acetylation reactions; hydrolyzes rapidly to acetic acid.
Physical Properties :

Property Value
Molecular Formula (CH₃CO)₂O
Boiling Point 139.8°C
Odor Pungent, vinegar-like

Functional and Application-Based Comparisons

Role in Ester Formation

  • 4-Ethoxy-4-oxobutanoic Anhydride: In wine fermentation, yeast strains like S. cerevisiae UMY255 produce higher concentrations (78.7 mg/L in red wine vs. 17.4 mg/L in white wine) .
  • Succinic Anhydride : Generates diesters (e.g., diethyl succinate) during storage, though less prevalent in young wines .

Thermal and Chemical Stability

  • Phthalic Anhydride : Superior thermal stability (decomposition >300°C) due to aromaticity, ideal for high-temperature plastics.
  • Methylsuccinic Anhydride : Moderate stability (boiling point 238°C), suitable for solvent-based reactions .

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